Cas no 2228457-65-4 (methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate)

Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate is a cyclohexyl-substituted hydroxy ester compound with potential applications in fine chemical synthesis and fragrance formulation. Its structure combines a rigid dimethylcyclohexyl backbone with a flexible hydroxypropanoate moiety, offering balanced steric and reactivity profiles. The tertiary hydroxyl group enhances its utility as an intermediate for further functionalization, while the ester group provides stability and solubility in organic media. This compound may serve as a precursor for specialty polymers, pharmaceuticals, or flavor/fragrance ingredients due to its controlled hydrophobicity and stereochemistry. Its defined molecular architecture allows for predictable reactivity in condensation or substitution reactions, making it a versatile building block in synthetic chemistry.
methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate structure
2228457-65-4 structure
Product Name:methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate
CAS No:2228457-65-4
MF:C12H22O3
MW:214.301284313202
CID:6406494
PubChem ID:165653038
Update Time:2025-10-22

methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate
    • EN300-1734959
    • 2228457-65-4
    • Inchi: 1S/C12H22O3/c1-12(2)6-4-5-9(8-12)10(13)7-11(14)15-3/h9-10,13H,4-8H2,1-3H3
    • InChI Key: HRPQCTYHQKBEGS-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)OC)C1CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 214.15689456g/mol
  • Monoisotopic Mass: 214.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate

Professional Introduction to Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate (CAS No. 2228457-65-4)

Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate, a compound with the chemical formula C₁₁H₂₀O₃, is a methyl ester derived from 3-hydroxypropanoic acid and 3,3-dimethylcyclohexyl alcohol. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The CAS number 2228457-65-4 uniquely identifies this substance, facilitating its recognition and study in scientific literature and industrial applications.

The molecular structure of Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate features a dimethylcyclohexyl group attached to a hydroxypropanoate moiety. This configuration imparts a high degree of steric hindrance, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and ester functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

In recent years, there has been growing interest in the development of novel compounds with potential therapeutic benefits. Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate has been explored as a precursor in the synthesis of various pharmacologically active agents. Its structural features suggest that it may exhibit properties such as anti-inflammatory or analgesic effects, although further research is needed to fully elucidate its biological activity.

One of the most compelling aspects of this compound is its potential role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The dimethylcyclohexyl group can serve as a stable scaffold that enhances the metabolic stability of the final drug product. Additionally, the hydroxypropanoate moiety can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. These characteristics make Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate with greater accuracy. Molecular modeling studies suggest that this compound may exhibit good oral bioavailability and favorable distribution characteristics within the body. These predictions are based on simulations that account for factors such as solubility, permeability, and metabolic stability, providing valuable insights into its potential as a drug candidate.

The synthesis of Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the esterification of 3-hydroxypropanoic acid using methanol in the presence of an acid catalyst. The subsequent step involves the introduction of the dimethylcyclohexyl group, which can be achieved through various coupling reactions such as Grignard additions or Friedel-Crafts acylations. Each step must be carefully optimized to ensure high yield and purity.

In industrial settings, the production of Methyl 3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoate is often carried out on a multi-kilogram scale to meet research and development demands. Process optimization is critical to minimize costs and maximize efficiency while maintaining stringent quality control measures. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm the identity and purity of the final product.

The safety profile of Methyl 3-(3,3-dimethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethylethoxymethlethy

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